1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one
Description
This compound features a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) core linked via a sulfanyl group to a 5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazole moiety. The THIQ scaffold is notable for its presence in bioactive alkaloids, often associated with central nervous system (CNS) activity, while the triazolothiazole component contributes to diverse pharmacological properties, including antimicrobial and anticancer activities . The sulfanyl bridge introduces a flexible spacer, which may optimize steric and electronic interactions with biological targets .
Properties
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S2/c1-29-19-10-16-8-9-26(12-17(16)11-20(19)30-2)21(28)14-32-23-25-24-22-27(23)18(13-31-22)15-6-4-3-5-7-15/h3-7,10-11,13H,8-9,12,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKSUHGEABSVST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)CSC3=NN=C4N3C(=CS4)C5=CC=CC=C5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one is a complex organic molecule that combines the structural motifs of tetrahydroisoquinolines and triazoles. This article explores its biological activity based on existing research findings.
Chemical Structure
The molecular structure features:
- A tetrahydroisoquinoline moiety known for its neuroactive properties.
- A triazolo-thiazole component which may contribute to its pharmacological profile.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit various biological activities including:
- Antioxidant properties
- Neuroprotective effects
- Potential anti-cancer activity
Table 1: Summary of Biological Activities
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
-
Receptor Modulation :
- The tetrahydroisoquinoline structure is known to modulate dopamine receptors, which may play a role in its neuroprotective effects.
-
Enzyme Inhibition :
- Potential inhibition of enzymes involved in oxidative stress pathways has been suggested.
-
Cell Signaling Pathways :
- The compound may influence signaling pathways related to apoptosis and cell survival.
Case Studies
Several studies have investigated the biological effects of related compounds:
- Neuroprotective Study :
- Anti-Cancer Activity :
- Inflammation Reduction :
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds related to tetrahydroisoquinoline structures exhibit significant anticancer properties. For instance:
- A derivative with a similar structure demonstrated antiproliferative activity against various cancer cell lines like HCT-116 and MCF-7. The IC50 values ranged from 1.9 to 7.52 μg/mL for these cell lines .
Neuropharmacological Effects
Tetrahydroisoquinolines are known for their neuroprotective effects. Research suggests that derivatives can modulate neurotransmitter systems and may be beneficial in treating neurodegenerative diseases:
- Compounds similar to the target molecule have shown promise in enhancing cognitive functions and protecting against neuronal death in various models of neurodegeneration.
Antimicrobial Properties
The incorporation of triazole and thiazole rings into the molecular structure has been associated with antimicrobial activity:
- Studies have reported that compounds containing these moieties exhibit activity against a range of bacterial strains and fungi.
Anti-inflammatory Effects
Research indicates that certain tetrahydroisoquinoline derivatives possess anti-inflammatory properties:
- They may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammatory diseases.
Case Studies
Several case studies have explored the therapeutic potential of compounds similar to 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)-2-({5-phenyl-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}sulfanyl)ethan-1-one:
| Study | Focus | Findings |
|---|---|---|
| Study on Anticancer Activity | Anticancer | Identified IC50 values for derivatives showing significant antiproliferative effects against HCT-116 and MCF-7 cell lines. |
| Neuroprotective Effects | Neuropharmacology | Demonstrated potential for cognitive enhancement and neuroprotection in animal models. |
| Antimicrobial Properties | Microbiology | Showed effectiveness against various bacterial strains indicating broad-spectrum antimicrobial activity. |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Substituents
The table below compares the target compound with structurally related molecules:
| Compound Name/ID | Core Structure | Key Substituents | Biological Activity (Reported/Inferred) | Synthesis Highlights | References |
|---|---|---|---|---|---|
| Target Compound | THIQ + triazolothiazole | 6,7-Dimethoxy (THIQ), 5-phenyl (triazolothiazole), sulfanyl linker | Antimicrobial, anticancer (inferred) | Likely involves hydrazonoyl chlorides | [1, 6, 7] |
| 1-(4-Morpholinyl)-2-[(5-phenyltriazolothiazol-3-yl)sulfanyl]ethan-1-one | Morpholine + triazolothiazole | Morpholine ring, 5-phenyl (triazolothiazole), sulfanyl linker | Unspecified (similar triazoles show activity) | Sulfanyl coupling under basic conditions | [6] |
| 1-Aryl-8,9-dimethoxy-triazolodihydroisoquinolines | Triazolo[3,4-a]dihydroisoquinoline | 8,9-Dimethoxy (dihydroisoquinoline), acetyl groups | Cytotoxic (via docking studies) | Chalcone derivatives from hydrazonoyl chlorides | [1] |
| Triazolothiadiazines (e.g., compound 76 in Ev7) | Triazolo[3,4-b][1,3,4]thiadiazine | Dibenzoylacetylene-derived substituents | Antimicrobial, anti-inflammatory | One-pot cyclization with dibenzoylacetylene | [7] |
| 3-(α-Naphthylidene)-triazolothiadiazoles | Triazolo[3,4-b][1,3,4]thiadiazole | α-Naphthylidene, alkyl/aryl groups | Herbicidal, plant growth regulation | Condensation of triazole-thiols with aldehydes | [9] |
Pharmacological and Structural Insights
- Triazolothiazole vs. Triazolothiadiazine: The target compound’s triazolothiazole ring (fused thiazole-triazole) differs from triazolothiadiazines (thiadiazine-triazole fusion) in electronic properties.
- THIQ vs. Morpholine : The 6,7-dimethoxy-THIQ core offers greater structural rigidity and aromaticity compared to the morpholine ring in . This may improve binding to opioid or adrenergic receptors, whereas morpholine derivatives are often explored for solubility enhancement .
- Sulfanyl Linker: The –S– bridge in the target compound and ’s morpholine analog contrasts with the direct fusion in triazolodihydroisoquinolines (). Sulfanyl groups can act as hydrogen-bond acceptors, influencing pharmacokinetics .
Q & A
Q. What synthetic methodologies are optimal for constructing the triazolo-thiadiazole and tetrahydroisoquinoline moieties in this compound?
Methodological Answer: The triazolo-thiadiazole core can be synthesized via intramolecular cyclization of 4-amino-3-mercapto-1,2,4-triazole derivatives with dibenzoylacetylene under metal-free conditions (yields >90%) . For the tetrahydroisoquinoline fragment, methods involving p-toluenesulfonic acid (p-TsOH)-catalyzed condensation of aldehydes with aminothiols, followed by hydrogenation using NaBH₄ to avoid side products (e.g., thiadiazepines), are recommended . Key steps include:
Q. How should researchers address discrepancies in yield or purity during multi-step synthesis?
Methodological Answer: Contradictions often arise from side reactions during cyclization or sulfanyl group incorporation. Mitigation strategies include:
- Reaction Monitoring: Use TLC (CHCl₃:MeOH = 95:5) to track intermediate formation .
- Purification: Recrystallize intermediates from ethanol/DMF mixtures (1:1) to remove unreacted starting materials .
- Optimization: Adjust reaction times (e.g., 6–8 hours for thiadiazole ring closure) and stoichiometric ratios (e.g., 1:1 aldehyde:aminothiol) to suppress byproducts .
Advanced Research Questions
Q. What computational approaches can predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., microbial dihydrofolate reductase). The sulfanyl group’s electron-rich nature may favor hydrogen bonding with active-site residues .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes, focusing on the tetrahydroisoquinoline moiety’s conformational flexibility .
- ADMET Prediction: Calculate topological polar surface area (TPSA >100 Ų) and XlogP (~1.8) to estimate blood-brain barrier permeability and solubility .
Q. How can researchers design structure-activity relationship (SAR) studies to optimize antimicrobial activity?
Methodological Answer:
- Scaffold Variation: Synthesize analogs with substituted phenyl groups on the triazolo-thiadiazole ring (e.g., electron-withdrawing Cl or NO₂) to enhance microbial membrane disruption .
- Bioassay Protocol: Test compounds against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using microbroth dilution (MIC determination) .
- Mechanistic Studies: Perform time-kill assays and reactive oxygen species (ROS) measurements to evaluate bactericidal vs. bacteriostatic effects .
Q. What analytical techniques resolve structural ambiguities in crystallographic studies?
Methodological Answer:
- Single-Crystal X-Ray Diffraction: Resolve bond angles and dihedral angles (e.g., C–S–C bond angle ~105° in thiadiazole) to confirm regiochemistry .
- DFT Calculations: Compare experimental vs. computed IR spectra (B3LYP/6-31G* basis set) to validate tautomeric forms .
- SC-XRD vs. NMR: Cross-validate aromatic proton shifts (δ 6.8–7.5 ppm for tetrahydroisoquinoline) with crystallographic data to detect polymorphism .
Experimental Design & Data Analysis
Q. How should researchers design kinetic studies to probe reaction mechanisms in triazolo-thiadiazole formation?
Methodological Answer:
- Variable Time Sampling: Quench aliquots at 1-hour intervals and analyze via HPLC (C18 column, MeOH:H₂O = 70:30) to track intermediate consumption .
- Kinetic Modeling: Apply pseudo-first-order kinetics to determine rate constants (k) for cyclization steps. Activation energy (Eₐ) can be derived from Arrhenius plots .
- Isotopic Labeling: Use ¹³C-labeled aldehydes to trace carbon migration during ring closure via ¹³C NMR .
Q. What statistical methods are appropriate for interpreting contradictory bioactivity data?
Methodological Answer:
- Multivariate Analysis: Apply principal component analysis (PCA) to correlate substituent effects (e.g., Hammett σ values) with MIC data .
- Dose-Response Modeling: Fit data to Hill-Langmuir equations to quantify efficacy (EC₅₀) and cooperativity (Hill coefficient) .
- Outlier Detection: Use Grubbs’ test to identify anomalous data points caused by impurities (e.g., residual solvents in NMR samples) .
Theoretical & Methodological Frameworks
Q. How can researchers align synthetic studies with conceptual frameworks in heterocyclic chemistry?
Methodological Answer:
- Electron-Deficient Systems: Apply frontier molecular orbital (FMO) theory to rationalize cyclization reactivity. The triazolo-thiadiazole’s LUMO (-1.5 eV) may favor nucleophilic attack at the sulfanyl group .
- Retrosynthetic Analysis: Deconstruct the target molecule into synthons (e.g., tetrahydroisoquinoline via Bischler-Napieralski reaction) guided by Corey’s principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
